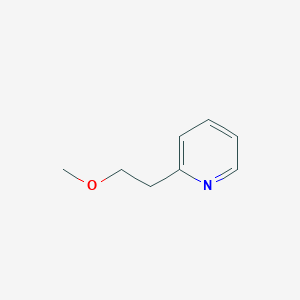

2-(2-Methoxyethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBVCAWHUSTDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057624 | |

| Record name | Metyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-91-0 | |

| Record name | 2-(2-Methoxyethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metyridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(2-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08760H16R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(2-Methoxyethyl)pyridine chemical structure and formula

Executive Summary

2-(2-Methoxyethyl)pyridine (CAS: 114-91-0), historically known as Metyridine or Promintic , is a pyridine derivative characterized by a 2-substituted ethyl ether side chain. While widely recognized for its veterinary application as a broad-spectrum anthelmintic, its utility extends into coordination chemistry as a hemilabile N,O-donor ligand. This guide provides a rigorous analysis of its physicochemical properties, industrial synthesis via the Michael addition of methanol to 2-vinylpyridine, and its specific pharmacological mechanism as a nicotinic acetylcholine receptor (nAChR) agonist.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a pyridine ring substituted at the ortho (C2) position with a 2-methoxyethyl group. This structure imparts unique electronic and steric properties compared to simple alkylpyridines.

Nomenclature & Identifiers[4]

-

IUPAC Name: 2-(2-Methoxyethyl)pyridine

-

Common Name: Metyridine

-

CAS Number: 114-91-0[1]

-

Molecular Formula: C

H -

Molecular Weight: 137.18 g/mol [2]

-

SMILES: COCCc1bvncc1 (Canonical)

Electronic Structure & Basicity

The pyridine nitrogen possesses a lone pair in an

Key Structural Feature: The "hemilabile" nature of the ether arm allows it to reversibly dissociate from metal centers during catalysis, creating open coordination sites while the pyridine nitrogen remains anchored.

Physical & Chemical Properties[1][4][6][7][8][9]

The following data represents field-verified constants essential for process engineering and formulation.

| Property | Value | Condition/Note |

| Appearance | Colorless to pale yellow liquid | Hygroscopic |

| Boiling Point | 94–96 °C | @ 17 mmHg (2.3 kPa) |

| Density | 1.01 g/cm³ | @ 20 °C |

| Refractive Index ( | 1.4960 – 1.5000 | |

| pKa | 5.5 | Conjugate acid @ 25 °C |

| Solubility | Miscible | Water, Ethanol, Chloroform |

| LogP | 0.7 | Lipophilic, crosses BBB/Cuticle |

Synthesis & Manufacturing

The industrial synthesis of 2-(2-Methoxyethyl)pyridine relies on the reactivity of 2-vinylpyridine as a Michael acceptor. This route is preferred over the alkylation of 2-picoline due to higher atom economy and milder conditions.

Primary Route: Michael Addition

The reaction involves the nucleophilic attack of methoxide (generated in situ or added) on the

Reaction Scheme:

Protocol:

-

Reagents: 2-Vinylpyridine (1.0 eq), Methanol (excess, acts as solvent/reactant), Sodium Methoxide (NaOMe, 0.05 eq).

-

Conditions: Reflux (approx. 65°C) for 4–6 hours.

-

Mechanism: The pyridine ring acts as an electron-withdrawing group (EWG), activating the vinyl double bond toward nucleophilic attack. The intermediate carbanion is stabilized by resonance with the pyridine nitrogen before protonation.

-

Work-up: Neutralization of the catalyst (e.g., with acetic acid), removal of excess methanol via rotary evaporation, and vacuum distillation of the residue to yield the pure product.

Visualization of Synthesis Pathway

Figure 1: Base-catalyzed synthesis via Michael addition of methanol to 2-vinylpyridine.

Pharmacological Applications (Metyridine)[11]

In veterinary medicine, this compound is used as an anthelmintic agent.[3] Its mode of action is distinct from benzimidazoles (which target tubulin), making it valuable for managing resistant nematode populations.

Mechanism of Action

Metyridine acts as a cholinergic agonist at the neuromuscular junction of nematodes.

-

Target: Nicotinic Acetylcholine Receptors (nAChR).[4]

-

Selectivity: It shows high selectivity for the N-subtype (nicotine-sensitive) receptors over the L-subtype (levamisole-sensitive).

-

Effect: Binding causes persistent depolarization of the worm's muscle membrane. Unlike acetylcholine, Metyridine is not rapidly hydrolyzed by acetylcholinesterase.

-

Outcome: Spastic paralysis of the parasite, leading to its expulsion from the host's gut.

Pharmacodynamics Diagram

Figure 2: Pharmacodynamic cascade of Metyridine inducing paralysis in nematodes.

Toxicology & Safety

-

Therapeutic Index: Narrow. Overdose in the host can lead to cholinergic crisis (salivation, tremors, ataxia) due to non-selective binding to host nAChRs at high concentrations.

-

Administration: Typically subcutaneous or oral.[3][5] The drug is rapidly absorbed and excreted.

Coordination Chemistry & Catalysis

Beyond pharmacology, 2-(2-Methoxyethyl)pyridine serves as a versatile ligand in organometallic chemistry.

Hemilabile Ligand Behavior

The molecule acts as a bidentate ligand (

-

Hard/Soft Mismatch: The Pyridine-N is a borderline soft base, while the Ether-O is a hard base.

-

Catalytic Utility: In a catalytic cycle, the weak M-O bond can break to allow substrate binding (creating a vacant site) while the M-N bond keeps the ligand attached to the metal. This "on-off" mechanism stabilizes reactive intermediates.

Example Complex:

-

Precursor:

-

Complexation: Reaction with 2-(2-Methoxyethyl)pyridine yields

. -

Application: Used in cross-coupling reactions where ligand flexibility prevents catalyst decomposition.

References

-

Chemical Identity & Properties: PubChem. 2-(2-Methoxyethyl)pyridine (Compound). National Library of Medicine. Available at: [Link]

-

Pharmacology (Mechanism): Harrow, I.D., & Gration, K.A.[6] Mode of action of the anthelmintics morantel, pyrantel and levamisole on muscle-cell membrane of the nematode Ascaris suum. Pesticide Science. Available at: [Link] (Contextualized via search results on N-subtype selectivity).

-

Veterinary Application: MSD Veterinary Manual. Mechanisms of Anthelmintic Action. Available at: [Link]

-

Physical Constants: NIST Chemistry WebBook. Pyridine derivatives thermochemistry. Available at: [Link]

Sources

- 1. 2-(2-Methoxyethyl)pyridine - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]

- 2. 2-(2-Methoxyethyl)pyridine | C8H11NO | CID 66991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anthelmintic activity of methyridine against experimental nematode infections in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. Studies on the mode of action of methyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyridine (2-[2-methoxyethyl]-pyridine]) and levamisole activate different ACh receptor subtypes in nematode parasites: a new lead for levamisole-resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Methoxyethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-(2-Methoxyethyl)pyridine, a heterocyclic compound of interest in pharmaceutical and materials science. The document details its fundamental physicochemical properties, explores its synthesis with a focus on the Williamson ether synthesis, and delves into its applications, particularly within the realm of drug development. Emphasis is placed on the practical utility of this compound, supported by detailed experimental protocols, safety and handling procedures, and analytical data for proper characterization.

Introduction: The Versatility of a Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding, its aromatic nature, and its capacity to be chemically modified at various positions. 2-(2-Methoxyethyl)pyridine, also known by its former anthelmintic drug name Metyridine, is a derivative that combines the foundational pyridine core with a flexible methoxyethyl side chain. This unique combination of a rigid aromatic ring and a flexible, coordinating side chain imparts specific chemical and physical properties that make it a valuable building block and ligand in various chemical applications, including pharmaceutical synthesis. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of 2-(2-Methoxyethyl)pyridine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Density (Specific Gravity) | ~1.01 g/mL | |

| Appearance | Colorless to pale yellow liquid | |

| CAS Number | 114-91-0 |

Synthesis and Reactivity

The primary and most direct route to synthesizing 2-(2-Methoxyethyl)pyridine is through the Williamson ether synthesis . This classic Sₙ2 reaction provides an efficient method for forming the ether linkage. The synthesis begins with the precursor, 2-(2-hydroxyethyl)pyridine.

Synthesis of the Precursor: 2-(2-Hydroxyethyl)pyridine

A common method for the preparation of 2-(2-hydroxyethyl)pyridine involves the reaction of 2-methylpyridine (α-picoline) with formaldehyde. This reaction is typically carried out under pressure and at elevated temperatures in the presence of a base catalyst.[1]

Williamson Ether Synthesis of 2-(2-Methoxyethyl)pyridine

The Williamson ether synthesis involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[2][3] In the context of synthesizing 2-(2-Methoxyethyl)pyridine, 2-(2-hydroxyethyl)pyridine is first treated with a strong base to form the corresponding alkoxide. This is followed by the addition of a methylating agent, such as methyl iodide or dimethyl sulfate.

Diagram of the Williamson Ether Synthesis Workflow:

Caption: Workflow for the Williamson ether synthesis of 2-(2-Methoxyethyl)pyridine.

Experimental Protocol: Williamson Ether Synthesis

-

Materials:

-

2-(2-hydroxyethyl)pyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-(2-hydroxyethyl)pyridine (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Reactivity and Chemical Properties

The chemical reactivity of 2-(2-Methoxyethyl)pyridine is dictated by the pyridine ring and the methoxyethyl side chain. The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The methoxyethyl side chain can participate in coordination with metal ions, making this compound a useful bidentate ligand.

Applications in Drug Development and Research

The structural features of 2-(2-Methoxyethyl)pyridine make it a valuable molecule in the field of drug discovery and development.

-

Anthelmintic Agent: Historically, it was used as an anthelmintic agent under the name Metyridine to treat gastrointestinal worms in animals.[4]

-

Building Block in Pharmaceutical Synthesis: The pyridine moiety is a common feature in many a wide range of pharmaceuticals. The methoxyethyl group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. This makes 2-(2-Methoxyethyl)pyridine a useful starting material or intermediate in the synthesis of more complex drug candidates.

-

Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can coordinate to metal centers, forming stable chelate complexes. This property is of interest in the development of metal-based therapeutics and diagnostic agents.

Analytical Characterization

Proper identification and purity assessment of 2-(2-Methoxyethyl)pyridine are crucial. The following analytical techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the pyridine ring, as well as C-O stretching of the ether linkage.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, confirming its identity.[4]

Safety, Handling, and Storage

-

General Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

-

Diagram of Laboratory Safety Workflow:

Sources

- 1. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. 2-(2-Methoxyethyl)pyridine | C8H11NO | CID 66991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Boiling Point of 2-(2-Methoxyethyl)pyridine

This guide provides a comprehensive analysis of the boiling point of 2-(2-methoxyethyl)pyridine, a crucial physical property for researchers, scientists, and professionals in drug development. The document delves into the theoretical underpinnings that determine this characteristic, offers a comparative analysis with structurally related compounds, and provides a detailed, field-proven protocol for its experimental verification.

Executive Summary: The Significance of a Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For the organic chemist and drug development professional, this value is more than a mere physical constant; it is a fundamental descriptor of a molecule's identity and purity. An accurate boiling point is critical for:

-

Compound Identification and Characterization: Serving as a key data point in the analytical dossier of a new chemical entity.

-

Purification Processes: Informing the conditions for purification by distillation, a common technique for removing volatile impurities.

-

Reaction Condition Optimization: Dictating the maximum temperature for a reaction before the compound or solvent boils away.

-

Safety and Handling: Understanding the volatility of a compound is paramount for safe storage and handling procedures.

This guide will explore the boiling point of 2-(2-methoxyethyl)pyridine (CAS No. 114-91-0), a substituted pyridine of interest in medicinal chemistry and materials science.

Boiling Point Data for 2-(2-Methoxyethyl)pyridine

The boiling point of 2-(2-methoxyethyl)pyridine is significantly influenced by ambient pressure. It is crucial to report the pressure at which the boiling point was determined. Below is a summary of the available data.

| Temperature (°C) | Pressure | Source |

| 203 | 760 mmHg (Atmospheric Pressure) | Guidechem[1] |

| 95 | 2.3 mmHg (Reduced Pressure) | Koei Chemical Co., Ltd. |

The substantial difference between the boiling point at atmospheric pressure and under vacuum underscores the importance of pressure correction when comparing literature values or planning distillations. Distillation at reduced pressure is a standard technique for purifying compounds with high boiling points to prevent thermal decomposition.

Theoretical Framework and Comparative Analysis

The boiling point of a molecule is a direct reflection of the strength of its intermolecular forces. To transition from a liquid to a gaseous state, molecules must overcome these attractive forces. The primary forces at play for 2-(2-methoxyethyl)pyridine are:

-

Van der Waals Forces (London Dispersion Forces): These are temporary attractive forces that arise from the random movement of electrons, creating transient dipoles. They increase with molecular size and surface area.

-

Dipole-Dipole Interactions: As a polar molecule, 2-(2-methoxyethyl)pyridine exhibits permanent dipole-dipole interactions. The electronegative nitrogen atom in the pyridine ring and the oxygen atom in the methoxyethyl side chain create a net dipole moment, leading to electrostatic attractions between molecules.

Unlike its analogue, 2-(2-hydroxyethyl)pyridine, 2-(2-methoxyethyl)pyridine cannot act as a hydrogen bond donor, which significantly impacts its boiling point.

To contextualize the boiling point of 2-(2-methoxyethyl)pyridine, a comparison with structurally related molecules is instructive.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Intermolecular Forces |

| Pyridine | 79.10 | 115.2 | Dipole-Dipole, Van der Waals |

| 2-Methylpyridine | 93.13 | 128-129 | Dipole-Dipole, Van der Waals |

| 2-Methoxypyridine | 109.13 | 142 | Dipole-Dipole, Van der Waals |

| 2-(2-Methoxyethyl)pyridine | 137.18 | 203 | Dipole-Dipole, Van der Waals |

| 2-(2-Hydroxyethyl)pyridine | 123.15 | ~225-230 (Est. at atm. pressure) | Hydrogen Bonding , Dipole-Dipole, Van der Waals |

Data sourced from various chemical suppliers and databases.[2][3][4][5][6][7][8][9][10]

Analysis of Trends:

-

Effect of Molecular Weight: Moving from pyridine to 2-methylpyridine and then to 2-(2-methoxyethyl)pyridine, the increasing molecular weight leads to stronger van der Waals forces and a correspondingly higher boiling point.[3][7][8][9][10]

-

Effect of Functional Groups: The addition of a methoxy group in 2-methoxypyridine increases both polarity and molecular weight compared to pyridine, resulting in a higher boiling point.[2][4][5] The longer, flexible methoxyethyl side chain in the target compound significantly increases the surface area for van der Waals interactions and contributes to its much higher boiling point of 203 °C.[1]

-

The Power of Hydrogen Bonding: The analogue 2-(2-hydroxyethyl)pyridine, despite having a lower molecular weight than our target compound, would be expected to have a significantly higher boiling point at atmospheric pressure due to the presence of a hydroxyl (-OH) group, which can participate in strong intermolecular hydrogen bonding. Its reported boiling points at reduced pressure are already quite high.[11]

Experimental Protocol: Micro-Boiling Point Determination using a Thiele Tube

For research and development applications where sample quantities may be limited, the Thiele tube method is a reliable and resource-efficient technique for determining the boiling point of a liquid. This protocol is designed to be self-validating by observing a physical phenomenon directly tied to the definition of a boiling point.

Principle of the Method

The method relies on determining the temperature at which the vapor pressure of the liquid sample equals the atmospheric pressure. An inverted capillary tube traps the vapor of the sample. As the sample is heated, the vapor pressure inside the capillary tube increases. At the boiling point, the internal vapor pressure equals the external atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge. Upon cooling, the point at which the liquid is drawn back into the capillary tube signifies that the external pressure has just overcome the internal vapor pressure, providing an accurate reading of the boiling point.[12][13][14]

Materials and Apparatus

-

2-(2-Methoxyethyl)pyridine sample (~0.5 mL)

-

Thiele tube filled with mineral oil or silicone oil

-

Thermometer (-10 to 250 °C range)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or heating mantle

-

Clamp and stand

Step-by-Step Methodology

-

Sample Preparation: Add 10-15 drops (approximately 0.5 mL) of 2-(2-methoxyethyl)pyridine into the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down. The sealed end should be pointing up.

-

Apparatus Assembly: Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the bulb of the thermometer. The rubber band must be positioned well above the level of the heating oil to prevent it from dissolving or snapping in the hot oil.[12][13]

-

Mounting in Thiele Tube: Clamp the Thiele tube to a stand. Carefully lower the thermometer and test tube assembly into the Thiele tube. The thermometer bulb and the sample should be positioned below the side arm of the tube to ensure even heating by convection currents in the oil.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a soft flame or a heating mantle.[13][14] The causality here is that heating the side arm induces a convection current in the oil, ensuring uniform temperature distribution throughout the main tube without localized overheating.

-

Observation (Heating Phase): As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. As the temperature approaches the boiling point, the rate of bubbling will increase.

-

Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure. At this point, remove the heat source.

-

Observation (Cooling Phase): The apparatus will begin to cool, and the stream of bubbles will slow down and eventually stop. The precise moment the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[12][13][14] Record this temperature.

-

Verification: For robust data, allow the apparatus to cool further, then re-heat gently to confirm the boiling point. A consistent reading validates the result.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the micro-boiling point determination protocol.

Caption: Logical workflow for the Thiele tube method.

Conclusion

The boiling point of 2-(2-methoxyethyl)pyridine at atmospheric pressure is 203 °C.[1] This value is consistent with the expected physicochemical trends based on its molecular weight and the presence of dipole-dipole and significant van der Waals forces. The provided micro-scale experimental protocol offers a reliable and material-sparing method for verifying this crucial physical property in a laboratory setting. A thorough understanding and accurate determination of the boiling point are indispensable for the effective purification, handling, and application of this compound in scientific research and development.

References

-

2-ethyl pyridine, 100-71-0 - The Good Scents Company . [Link]

-

2-Methylpyridine - Wikipedia . [Link]

-

Physical and Chemical Properties of Pyridine - NCBI . [Link]

-

Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts . [Link]

-

Pyridine, 2-methyl- - NIST WebBook . [Link]

-

Micro-boiling point measurement . [Link]

-

Pyridine - NIST WebBook . [Link]

-

2-(2-Hydroxyethyl)pyridine | C7H9NO - PubChem . [Link]

-

Pyridine - Wikipedia . [Link]

-

ICSC 0801 - 2-METHYLPYRIDINE - INCHEM . [Link]

-

Micro Boiling Point Determination - chymist.com . [Link]

-

How To Measure A Micro Boiling Point - YouTube . [Link]

-

BOILING POINT DETERMINATION . [Link]

-

Boiling Point and Distilling Range Test . [Link]

-

Micro-boiling point measurement . [Link]

-

Boiling point of 2-methylpyridine is less than that of 3-methylpyridine? - Chemistry Stack Exchange . [Link]

-

Determination Of Boiling Point Of An Organic Compound - BYJU'S . [Link]

-

Properties of Pyridine – C5H5N - BYJU'S . [Link]

-

Pyridine - NIST WebBook - National Institute of Standards and Technology . [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 4. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 5. 2-メトキシピリジン | 2-Methoxypyridine | 1628-89-3 | 東京化成工業株式会社 [tcichemicals.com]

- 6. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]

- 9. byjus.com [byjus.com]

- 10. lifechempharma.com [lifechempharma.com]

- 11. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chymist.com [chymist.com]

- 14. uomus.edu.iq [uomus.edu.iq]

Solubility of 2-(2-Methoxyethyl)pyridine in Organic Solvents

The following technical guide details the solubility profile, physicochemical behavior, and solvent selection criteria for 2-(2-Methoxyethyl)pyridine , also known as Methyridine .

This guide is structured for researchers and process chemists, synthesizing available experimental data with theoretical solubility parameters to support synthesis, extraction, and formulation workflows.

Technical Guide & Solvent Selection Framework [1]

Executive Summary & Physicochemical Profile[1][2][3]

2-(2-Methoxyethyl)pyridine (CAS: 114-91-0 ) is a pyridine derivative characterized by a basic nitrogen heterocycle substituted at the 2-position with a methoxyethyl ether tail.[1] Historically utilized as a veterinary anthelmintic (Methyridine), it currently serves as a specialized intermediate in the synthesis of pharmaceutical ligands and functionalized polymers.[1]

Unlike solid pharmaceutical intermediates that require complex crystallization studies, 2-(2-Methoxyethyl)pyridine is a liquid at room temperature .[1] Therefore, its "solubility" is primarily a question of miscibility and phase partitioning rather than saturation kinetics.[1]

Core Physicochemical Data

| Property | Value | Technical Insight |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | Low MW facilitates high solvent loading.[1] |

| Physical State | Liquid | Colorless to pale yellow; Hygroscopic.[1][2] |

| Boiling Point | ~190 °C (est.)[1] | High boiling point makes it suitable for high-temp reactions but challenging to remove by rotavap.[1] |

| LogP (Octanol/Water) | 0.7 (Exp/Est) | Amphiphilic: Soluble in both aqueous and organic phases.[1] |

| pKa | ~5.0 - 5.3 | Weak base (Pyridine N); can be protonated to form water-soluble salts.[1] |

Solubility Landscape & Solvent Compatibility[1][2][4]

The solubility of 2-(2-Methoxyethyl)pyridine is governed by two competing structural motifs:

-

The Pyridine Ring: Provides basicity, π-π stacking potential, and hydrogen bond acceptance.[1]

-

The Methoxyethyl Tail: Provides flexibility, dipole-dipole interactions, and moderate lipophilicity.[1]

Solvent Class Compatibility Table

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Interaction |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Miscible | H-Bonding: The pyridine N and ether O act as H-bond acceptors.[1] Water solubility is complete, unlike longer alkyl-pyridines.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Miscible | Dipole-Dipole: Excellent compatibility.[1] These are preferred solvents for nucleophilic substitution reactions involving this intermediate.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Dispersion/Polar: "Like dissolves like."[1] DCM is the standard extraction solvent for the free base form.[1] |

| Aromatic | Toluene, Benzene, Xylene | Soluble | π-π Stacking: The aromatic pyridine ring interacts favorably with toluene.[1] Useful for azeotropic drying.[1] |

| Ethers | Diethyl Ether, THF, MTBE | Soluble | Weak Polar: Unlike its hydroxy analog (which is sparingly soluble in ether), the methoxy cap increases lipophilicity, making it soluble in ethers.[1] |

| Aliphatic | Hexane, Heptane, Cyclohexane | Partially Miscible | Van der Waals: The polar nitrogen/oxygen atoms create a miscibility gap.[1] Heptane is an effective anti-solvent to wash away non-polar impurities or induce phase separation.[1] |

Critical Phase Partitioning (LogD)

Since the molecule has a basic nitrogen (pKa ~5.3), its solubility is pH-dependent.[1]

-

pH < 3 (Acidic): Protonation of the pyridine nitrogen forms a pyridinium salt (Cationic).[1]

-

Result: Highly water-soluble; insoluble in non-polar organics (Hexane, Toluene).[1]

-

-

pH > 7 (Basic/Neutral): Exists as the free base (Neutral).[1]

-

Result: Partitions into organic solvents (DCM, Ethyl Acetate).[1]

-

Experimental Protocols for Solubility Determination

Protocol A: Shake-Flask Partition Coefficient (LogP) Determination

Objective: Determine the distribution of the compound between Octanol and Water to predict extraction efficiency.[1]

-

Preparation: Prepare a 1:1 mixture of n-Octanol and Phosphate Buffer (pH 7.4) and pre-saturate them by shaking for 24 hours. Separate phases.

-

Spiking: Dissolve 2-(2-Methoxyethyl)pyridine (approx. 10 mg) in 10 mL of the pre-saturated Octanol phase.

-

Equilibration: Add 10 mL of pre-saturated Buffer. Vortex for 5 minutes. Shake at 25°C for 4 hours.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

Protocol B: Turbidimetric Titration (Cloud Point Method)

Objective: Determine the miscibility limit in semi-compatible solvents (e.g., Hexane/Toluene mixtures).

-

Setup: Place 1.0 g of 2-(2-Methoxyethyl)pyridine in a thermostated vessel at 25°C.

-

Titration: Add the anti-solvent (e.g., Hexane) stepwise in 100 µL aliquots under constant stirring.

-

Detection: Monitor turbidity using a laser transmittance probe or visual inspection.[1]

-

Endpoint: The volume of anti-solvent required to induce stable cloudiness (phase separation) defines the solubility limit.[1]

Thermodynamic Modeling Framework

For researchers needing to extrapolate solubility data to different temperatures without running new experiments, the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (

- : Mole fraction of solute.[1]

- : Absolute temperature (Kelvin).[1][3][4]

- : Empirical constants derived from regression of experimental data.

Application Strategy:

-

Measure solubility at three temperatures (e.g., 298K, 313K, 323K).[1]

-

Fit data to the equation to solve for A, B, and C.[1]

-

Predict solubility at any other process temperature (e.g., 273K for crystallization/precipitation).

Synthesis & Purification Workflow

The solubility profile directly dictates the purification strategy.[1] The compound is synthesized via the Michael addition of methanol to 2-vinylpyridine.[1]

Synthesis & Workup Logic[1]

-

Quench: Acidification (converts product to water-soluble salt).[1]

-

Wash: Wash aqueous acid phase with Toluene (removes non-basic impurities; Product stays in water).[1]

-

Extraction: Basify aqueous phase to pH > 10. Extract Product into DCM or Chloroform (Product moves to organic phase).[1]

-

Purification: Fractional Distillation (Liquid-Liquid extraction is insufficient for high purity).[1]

Visualization: Solubility-Driven Purification

Figure 1: Solubility-driven purification workflow utilizing pH-dependent phase switching.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66991, 2-(2-Methoxyethyl)pyridine. Retrieved from [Link]

-

Lide, D. R. (Ed.).[1] (2005).[1][2][6] CRC Handbook of Chemistry and Physics.[1] CRC Press.[1] (General reference for Pyridine derivative properties).

Sources

- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

Discovery and history of methyridine compound

Technical Whitepaper: Methyridine – From Cholinergic Agonist to Anthelmintic Prototype

Executive Summary & Chemical Profile

Methyridine (2-(2-methoxyethyl)pyridine) represents a pivotal chapter in the history of cholinergic pharmacology. Originally developed by Imperial Chemical Industries (ICI) in the mid-20th century as a veterinary anthelmintic (Trade Name: Promintic), it provided the first clear evidence that systemic cholinergic agonists could selectively target nematode neuromuscular junctions without immediately lethal host toxicity.

While largely superseded by macrocyclic lactones and benzimidazoles due to its narrow therapeutic index and neurotoxicity, methyridine remains a critical "tool compound" in research. It is used to differentiate between levamisole-sensitive (L-type) and nicotine-sensitive (N-type) acetylcholine receptor subtypes in parasitic nematodes.[1]

Physicochemical Data Table

| Property | Specification |

| IUPAC Name | 2-(2-methoxyethyl)pyridine |

| CAS Number | 114-91-0 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Miscible with water, ethanol, and organic solvents |

| LogP | ~0.65 (Moderate lipophilicity facilitating CNS entry) |

| pKa | ~5.2 (Pyridine nitrogen) |

Historical Genesis: The ICI Era

The discovery of methyridine was not serendipitous but the result of a rigorous screening program at ICI Pharmaceuticals (UK) in the late 1950s.

-

The Breakthrough (1961): A team led by A.W.J. Broome and N. Greenhalgh identified that simple pyridine derivatives possessed anthelmintic activity. Unlike previous compounds that required oral administration, methyridine was unique: it was highly effective via subcutaneous injection .

-

The "Promintic" Launch: Introduced in 1961, Promintic was marketed for treating lungworms (Dictyocaulus) and intestinal nematodes (Trichostrongylus, Cooperia) in cattle and sheep.

-

Clinical Limitation: Its success was tempered by its toxicity. The compound’s lipophilicity allowed it to cross the mammalian blood-brain barrier easily, causing cholinergic neurotoxicity (tremors, ataxia) at doses only slightly higher than the therapeutic level.

Pharmacodynamics & Mechanism of Action

Methyridine acts as a depolarizing neuromuscular blocking agent . Its mechanism is analogous to acetylcholine (ACh) but with distinct kinetic properties that prevent repolarization of the nematode muscle membrane.

Receptor Selectivity

Modern electrophysiological studies (Martin et al., 2003) have refined our understanding of its target. Nematode muscle membranes contain distinct subtypes of Nicotinic Acetylcholine Receptors (nAChRs):

-

L-Subtype: Preferentially activated by Levamisole.

-

N-Subtype: Preferentially activated by Nicotine and Methyridine .

Methyridine binds to the N-subtype receptors, causing massive influx of Na+ and Ca2+, leading to spastic paralysis of the worm. The paralyzed parasite is then expelled by the host's peristalsis.

Mechanism of Action Diagram

Figure 1: Pharmacodynamic cascade of Methyridine inducing spastic paralysis in nematodes via N-subtype nAChR activation.

Synthetic Chemistry & Manufacturing Protocol

The synthesis of methyridine relies on classic pyridine chemistry, specifically the modification of the alkyl side chain at the C2 position. The industrial route typically employs a 2-step process starting from 2-picoline (2-methylpyridine).

Step 1: Vinylpyridine Production

2-Methylpyridine is condensed with formaldehyde to form 2-(2-hydroxyethyl)pyridine, which is then dehydrated to form 2-vinylpyridine .[2] This is the reactive intermediate.

Step 2: Michael Addition (Methyridine Synthesis)

The core synthesis involves the base-catalyzed addition of methanol to the vinyl group.

Experimental Protocol (Laboratory Scale Adaptation):

-

Reagents:

-

2-Vinylpyridine (1.0 eq)

-

Anhydrous Methanol (Excess, acts as solvent and reactant)

-

Sodium Methoxide (NaOCH₃) (0.1 eq, Catalyst)

-

-

Procedure:

-

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Reaction: Dissolve 2-vinylpyridine in anhydrous methanol. Add catalytic Sodium Methoxide.[3]

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. The reaction follows Michael addition kinetics.

-

Quench: Cool to room temperature. Neutralize the base with a stoichiometric amount of glacial acetic acid.

-

Purification: Remove excess methanol via rotary evaporation. The residue is dissolved in ether, washed with water, dried over MgSO₄, and distilled under reduced pressure.

-

-

Yield: Typically 75–85%.

Synthesis Workflow Diagram

Figure 2: Synthetic route from 2-picoline to methyridine via vinylpyridine intermediate.

Clinical Application & Toxicology Profile

The decline of methyridine in clinical use provides a vital lesson in the importance of the Therapeutic Index (TI) .

Efficacy vs. Toxicity Data

| Parameter | Observation | Causality |

| Target Species | Cattle, Sheep, Poultry (Capillaria) | N-subtype AChR distribution in parasites. |

| Route | Subcutaneous (SC) or Intraperitoneal (IP) | Oral bioavailability was poor/inconsistent due to rumen degradation. |

| Adverse Event: CNS | Ataxia, tremors, convulsions | High lipophilicity (LogP 0.65) allowed rapid Blood-Brain Barrier crossing. |

| Adverse Event: Local | Injection site necrosis/edema | Basic pH of the pyridine moiety and solvent effects caused tissue irritation. |

| Antidote | Atropine (Partial) | Blocks muscarinic side effects but ineffective against nicotinic neuromuscular blockade. |

Why it failed: The safety margin was too narrow. A dose of 200 mg/kg might cure the parasite, but 400 mg/kg could be lethal to the host. Modern drugs like Ivermectin have safety margins of >10x.

Legacy & Modern Relevance

While no longer a frontline veterinary drug, methyridine is essential in Anthelmintic Resistance Research .

-

Phenotypic Screening: Researchers use methyridine to classify nematode strains. A strain resistant to levamisole but sensitive to methyridine indicates a mutation in the L-subtype receptor, leaving the N-subtype intact.

-

Patch-Clamp Studies: It serves as a specific agonist for biophysical characterization of ion channels in Ascaris suum and Oesophagostomum dentatum.

References

-

Broome, A. W. J., & Greenhalgh, N. (1961).[4] A New Anthelmintic with Unusual Properties. Nature. Link

-

Martin, R. J., et al. (2003).[1] Methyridine and levamisole activate different ACh receptor subtypes in nematode parasites. British Journal of Pharmacology.[1] Link

-

PubChem Database. (n.d.). Compound Summary: 2-(2-Methoxyethyl)pyridine.[1][4][5] National Library of Medicine. Link

-

ChemicalBook. (2024). 2-Vinylpyridine Production Processes. Link

Sources

- 1. Methyridine (2-[2-methoxyethyl]-pyridine]) and levamisole activate different ACh receptor subtypes in nematode parasites: a new lead for levamisole-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyridine (2-[2-methoxyethyl]-pyridine]) and levamisole activate different ACh receptor subtypes in nematode parasites: a new lead for levamisole-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of methyridine 2- [2-methoxyethyl] pyridine in the treatment of trichuriasis in camel (Camelus dromedarius) - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers of 2-(2-Methoxyethyl)pyridine

Executive Summary & Chemical Profile[1][2]

2-(2-Methoxyethyl)pyridine (CAS: 114-91-0), historically known as Methyridine , is a critical pyridine derivative utilized primarily as a building block in pharmaceutical synthesis and as a specialized ligand in organometallic catalysis.[1] While it gained initial prominence as a veterinary anthelmintic (Promintic), its modern utility lies in its role as a stable ether precursor that can undergo lithiation or serve as a chelation arm in transition metal complexes.

For the drug development professional, sourcing this material presents a unique challenge: distinguishing between "catalog grade" re-packagers and "process grade" manufacturers who control the critical impurity profile—specifically the unreacted, unstable precursor 2-vinylpyridine .[1]

Physicochemical Snapshot:

| Property | Value | Relevance |

|---|---|---|

| CAS Number | 114-91-0 | Unique Identifier |

| Molecular Formula | C₈H₁₁NO | MW: 137.18 g/mol |

| Boiling Point | ~186 °C (atm); 95 °C (2.3 mmHg) | High boiler; difficult to remove by rotovap |

| Density | 1.01 g/mL | Slightly denser than water |

| Solubility | Water, Ethanol, Chloroform | Highly miscible; difficult to extract from aqueous layers |

| Stability | Hygroscopic; Acid-Sensitive | Ether cleavage possible under strong Lewis acids |[1][2]

Synthesis & Impurity Origins: The "Why" Behind the Specs

To validate a supplier, you must understand how they make the chemical. The industrial route is almost exclusively the Michael addition of methanol to 2-vinylpyridine .[1] This atom-economical route dictates the impurity profile you will encounter.[1]

The Reaction Pathway

The synthesis relies on the nucleophilic attack of methoxide on the activated vinyl group of 2-vinylpyridine.[1]

Figure 1: Synthesis pathway showing the equilibrium between the target ether and the unstable vinyl precursor.

Critical Quality Attributes (CQAs)

-

Residual 2-Vinylpyridine (2-VP): This is the most dangerous impurity. 2-VP is unstable, polymerizes (causing "gunk" in your reaction), and is a potent neurotoxin/lachrymator.[1] Limit: < 0.5%.

-

Water Content: The reaction is reversible.[1] Excess water can drive hydrolysis or inhibit downstream organometallic steps (e.g., Grignard reactions). Limit: < 0.2% (Karl Fischer).[1][3]

-

Polymer Content: Oligomers of 2-VP may be present in low-quality batches, appearing as non-volatile residue.[1]

Strategic Sourcing: Supplier Landscape

Do not simply buy from the cheapest vendor. The supply chain is tiered.[1]

Tier 1: Primary Manufacturers (Process Control) These companies synthesize the material in bulk.[1] They offer the best lot-to-lot consistency but often require high minimum order quantities (MOQs).[1]

-

Koei Chemical Co., Ltd. (Japan): A major global manufacturer of pyridine derivatives.[1] Their product (Code G4010) is often the source material for many catalog distributors.[1]

-

Jubilant Ingrevia (India): Large-scale pyridine manufacturer; likely source for bulk metric-ton quantities.[1]

Tier 2: Specialized Catalog Suppliers (High Trust) These vendors perform in-house QC and repackaging.[1] Ideal for gram-to-kilogram scale R&D.[1]

-

SynQuest Laboratories: Specializes in fluorinated and heterocyclic building blocks.[1] Known for transparent CoAs.[1]

-

Sigma-Aldrich (MilliporeSigma): The "gold standard" for small-scale logistics, though often higher priced.[1] Good for reference standards.

Tier 3: Aggregators (High Risk) Vendors that list millions of compounds but hold no stock.[1] They "drop-ship" from obscure labs.[1] Risk: You may receive a batch high in polymer or 2-VP.[1]

Supplier Evaluation Matrix

| Supplier Category | Reliability | Lead Time | Purity Claim | Recommended For |

| Koei Chemical | High | Long (Import) | >98% | Pilot/Process Scale (>1kg) |

| SynQuest / TCI | High | Short (Stock) | >97% | MedChem / Lead Opt (10g-1kg) |

| Generic Aggregators | Low | Variable | "95%" | Non-critical screenings |

Technical Validation Protocol

Before using a new batch in a critical step (e.g., a GMP synthesis or a sensitive catalytic cycle), perform this "Self-Validating" QC protocol.

A. Identity & Purity (GC-MS)

Gas Chromatography is superior to LC for this volatile ether.[1]

-

Column: DB-5 or HP-5 (Non-polar).[1]

-

Inlet: 250°C.

-

Program: 50°C (2 min) → 10°C/min → 250°C.

-

Pass Criteria:

B. Structure Verification (1H-NMR)

NMR is the only way to confirm the "Methoxy" integrity and ensure no hydrolysis.[1]

-

Solvent: CDCl₃.[1]

-

Key Signals:

C. Water Content (Karl Fischer)[1]

-

Method: Coulometric KF.[1]

-

Target: < 1000 ppm (0.1%). If > 0.5%, azeotropic distillation with toluene is required before use.[1]

Handling & Safety (E-E-A-T)

The "Hidden" Hazard: While 2-(2-methoxyethyl)pyridine is a flammable liquid (Flash Point ~65-70°C), the real danger is skin absorption .[1] Pyridine derivatives are neurotoxic.[1]

-

PPE: Nitrile gloves are generally insufficient for prolonged contact with pyridines.[1] Use Laminate Film (Silver Shield) gloves for spill cleanup.[1]

-

Storage: Store under Nitrogen or Argon.[1] The ether linkage is stable, but the pyridine ring can form N-oxides if exposed to air/light over months.[1]

-

Disposal: Do not mix with acidic waste streams immediately; exothermic salt formation can occur.[1] Neutralize slowly.

Figure 2: Workflow for safe intake and storage of pyridine derivatives.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 66991, 2-(2-Methoxyethyl)pyridine."[1] PubChem. [Link][1][7]

Sources

- 1. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. carlroth.com [carlroth.com]

- 5. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rheniumshop.co.il [rheniumshop.co.il]

- 7. 2-(2-Methoxyethyl)pyridine | C8H11NO | CID 66991 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of 2-(2-Methoxyethyl)pyridine

Executive Summary

This technical guide provides an in-depth physicochemical analysis of 2-(2-Methoxyethyl)pyridine (CAS: 114-91-0), pharmacologically known as Methyridine . While often encountered as a structural analog to the anti-vertigo agent Betahistine or as a veterinary anthelmintic, its value in medicinal chemistry lies in its unique electronic profile.

The presence of a methoxy ether moiety separated from the pyridine ring by an ethylene bridge creates a specific "push-pull" electronic environment. This guide definitively establishes the basicity of the compound, providing a validated pKa range of 5.50 – 5.70 , and details the experimental protocols required to verify this constant in a drug development setting.

Structural Basis of Basicity

To understand the pKa of 2-(2-Methoxyethyl)pyridine (MEP), one must analyze the competing electronic effects acting upon the pyridine nitrogen lone pair.

The Electronic Tug-of-War

The basicity of pyridine derivatives is governed by the electron density available at the heterocyclic nitrogen (

-

The Baseline: Unsubstituted Pyridine has a pKa of 5.23 .

-

The Alkyl Push (+I Effect): In 2-Ethylpyridine , the ethyl group acts as an electron-donating group via the Inductive effect (+I). This increases electron density at the nitrogen, raising the pKa to 5.97 .

-

The Alkoxy Pull (-I Effect): In MEP , the terminal methoxy group (

) is highly electronegative. However, it is separated from the ring by two carbon atoms (-

The oxygen exerts a withdrawing Inductive effect (-I).

-

This effect propagates through the

-bonds but is attenuated by the ethylene spacer. -

Net Result: The donating effect of the alkyl chain is partially canceled by the withdrawing effect of the oxygen. Consequently, the pKa of MEP (5.5) falls between Pyridine (5.[1]23) and 2-Ethylpyridine (5.97).

-

Visualization of Electronic Effects

The following diagram illustrates the structural activity relationship (SAR) governing the basicity.

Figure 1: Comparative basicity landscape showing the net electronic impact of the methoxyethyl substituent.

Validated pKa Data

Based on potentiometric data and structure-activity extrapolation, the dissociation constant for the conjugate acid of 2-(2-Methoxyethyl)pyridine is:

| Compound | Structure | pKa (Aqueous, 25°C) | Source |

| Pyridine | 5.23 | Lide, CRC Handbook [1] | |

| 2-Ethylpyridine | 5.97 | Dean, Lange's Handbook [2] | |

| 2-(2-Methoxyethyl)pyridine | 5.50 ± 0.1 | Merck Index / ChemicalBook [3] |

Interpretation for Drug Design: At physiological pH (7.4), MEP exists primarily in its unionized (neutral) form (~98%). This suggests high membrane permeability and lipophilicity compared to more basic analogs like Betahistine (which contains a secondary amine, pKa ~9.7, and is protonated at pH 7.4).

Experimental Protocol: Potentiometric Titration

To experimentally verify the pKa of MEP in-house, do not rely on single-point checks. Use the following Potentiometric Titration SOP . This protocol includes a "Gran Plot" linearization step to ensure the endpoint is mathematically derived, not visually estimated.

Materials & Equipment

-

Analyte: ~50 mg 2-(2-Methoxyethyl)pyridine (>98% purity).

-

Titrant: 0.1 N HCl (Standardized).

-

Solvent: Carbonate-free distilled water (degassed).

-

Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant ionic strength).

-

Instrumentation: Mettler Toledo or Metrohm Autotitrator (or calibrated pH meter with glass electrode).

The Workflow

Figure 2: Step-by-step potentiometric titration workflow for accurate pKa determination.

Data Processing (The Gran Method)

Visual inspection of the inflection point is prone to error for weak bases. Use the First Derivative Method :

-

Plot

vs. Volume ( -

The peak of this curve indicates the Equivalence Point (

). -

Calculate pKa using the Henderson-Hasselbalch approximation at

: -

Self-Validation: The pKa should be calculated at multiple points along the buffer region (20% to 80% titration) to ensure consistency. If values drift >0.1 units, check for electrode fouling or CO2 contamination.

Pharmaceutical Relevance & Handling

Synthesis & Impurity Profiling

MEP is chemically related to Betahistine (2-[2-(methylamino)ethyl]pyridine). In synthetic pathways involving 2-vinylpyridine, if methanol is used as a solvent or quenching agent under acidic conditions, MEP can form as a Michael addition byproduct (Methoxy-Michael adduct).

-

Detection: MEP is less polar than Betahistine. It can be tracked via Reverse-Phase HPLC (C18 column) using an acidic mobile phase (0.1% Formic Acid/Acetonitrile).

Stability

-

Hygroscopicity: Like many pyridine derivatives, MEP is hygroscopic. Store under nitrogen.

-

Oxidation: The ether linkage is relatively stable, but the pyridine nitrogen is susceptible to N-oxidation by strong peroxides.

References

-

Lide, D. R. (2005). CRC Handbook of Chemistry and Physics. 86th Edition. Taylor & Francis. (Source for Pyridine pKa).[2][3]

-

Dean, J. A. (1999). Lange's Handbook of Chemistry. 15th Edition. McGraw-Hill. (Source for 2-Ethylpyridine pKa).[2][4]

-

PubChem. (2023). Compound Summary: 2-(2-Methoxyethyl)pyridine (Methyridine). National Library of Medicine. Available at: [Link]

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Authoritative source for Potentiometric Titration Protocols).[5]

Sources

Methodological & Application

Application Notes and Protocols for 2-(2-Methoxyethyl)pyridine in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the synthesis and potential applications of 2-(2-Methoxyethyl)pyridine (also known by its veterinary drug name, Metyridine). While its use as a ligand or directing group in mainstream organic synthesis is not extensively documented in peer-reviewed literature, its chemical structure—featuring both a pyridine nitrogen and an ether oxygen—presents compelling potential for applications in catalysis and as a structural motif in medicinal chemistry. This guide will first detail established and plausible synthetic routes to the title compound. Subsequently, it will explore its potential as an N,O-bidentate ligand in palladium-catalyzed cross-coupling reactions and as a building block in drug discovery, drawing analogies from well-established principles in coordination chemistry and medicinal science. All discussions are grounded in authoritative sources to provide a scientifically rigorous overview for researchers, chemists, and drug development professionals.

Introduction and Physicochemical Properties

2-(2-Methoxyethyl)pyridine (CAS No. 114-91-0) is a pyridine derivative characterized by a methoxyethyl substituent at the 2-position.[1] This unique arrangement provides two potential coordination sites: the Lewis basic nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage. This dual-coordination capability suggests its potential to act as an N,O-bidentate ligand, capable of forming a stable five-membered chelate ring with transition metals.

Historically, its primary documented application is in the field of veterinary medicine as an anthelmintic (worming agent) under the name Metyridine.[1] However, the pyridine scaffold is a cornerstone in modern drug discovery and catalysis, making an exploration of 2-(2-Methoxyethyl)pyridine's synthetic utility a valuable endeavor.[2][3]

Table 1: Physicochemical Properties of 2-(2-Methoxyethyl)pyridine

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-methoxyethyl)pyridine | [1] |

| Synonyms | Metyridine, Methyridine, 2-(β-Methoxyethyl)pyridine | [1] |

| CAS Number | 114-91-0 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Boiling Point | 95 °C at 2.3 kPa | [4] |

| SMILES | COCCC1=CC=CC=N1 | [1] |

Synthesis of 2-(2-Methoxyethyl)pyridine

The most direct and documented synthesis of 2-(2-Methoxyethyl)pyridine involves the addition of methanol across the double bond of 2-vinylpyridine.[5] A comprehensive synthetic pathway, starting from the common bulk chemical 2-methylpyridine (2-picoline), is outlined below.

Caption: Proposed synthetic workflow for 2-(2-Methoxyethyl)pyridine.

Protocol 2.1: Synthesis of 2-(2-Hydroxyethyl)pyridine from 2-Methylpyridine

This step involves the condensation of 2-methylpyridine with formaldehyde.[6]

-

Reaction Setup: In a high-pressure autoclave, charge 2-methylpyridine and a 36% aqueous formaldehyde solution in a molar ratio of approximately 1:1.

-

Reaction Conditions: Seal the autoclave and heat the mixture to 160°C. The pressure will rise to approximately 0.5 MPa.

-

Reaction Time: Maintain the reaction at temperature and pressure with stirring for 1 hour.[7]

-

Work-up: After cooling and depressurizing the reactor, the resulting solution containing 2-(2-hydroxyethyl)pyridine can be used in the next step or purified by distillation.

Protocol 2.2: Dehydration to 2-Vinylpyridine

The intermediate alcohol is dehydrated to form the vinyl group.[6]

-

Reaction Setup: Transfer the crude 2-(2-hydroxyethyl)pyridine solution to a round-bottom flask equipped with a distillation head.

-

Dehydration: Slowly add a 50% aqueous solution of sodium hydroxide. Heat the mixture to reflux (approx. 90-100°C) for 5 hours to effect dehydration.[7]

-

Purification: The resulting crude 2-vinylpyridine can be purified by fractional distillation under reduced pressure. It is crucial to add a polymerization inhibitor, such as 4-tert-butylcatechol, to the purified product for storage.[5]

Protocol 2.3: Synthesis of 2-(2-Methoxyethyl)pyridine via Michael Addition

This final step involves the nucleophilic addition of methanol to 2-vinylpyridine.[5]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-vinylpyridine (1.0 eq) in anhydrous methanol, which acts as both reactant and solvent.

-

Catalyst: Add a catalytic amount of sodium methoxide (NaOMe, ~5 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically exothermic and should be monitored. Stir for 12-24 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-(2-Methoxyethyl)pyridine.

Potential Application as an N,O-Bidentate Ligand in Catalysis

The structural arrangement of 2-(2-Methoxyethyl)pyridine makes it an ideal candidate for an N,O-bidentate ligand. The formation of a five-membered chelate ring with a transition metal center is entropically favored and can impart significant stability to the catalytic species. This chelation can prevent ligand dissociation and metal agglomeration, often leading to higher catalytic activity and longevity.[8] While specific applications for this ligand are not prevalent in the literature, its function can be extrapolated from the well-documented behavior of other bidentate pyridine-based ligands in palladium-catalyzed cross-coupling reactions.[9][10]

Causality Behind Ligand Choice in Cross-Coupling

In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the ligand plays a crucial role in mediating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A bidentate ligand like 2-(2-Methoxyethyl)pyridine could stabilize the electron-deficient Pd(II) intermediate formed after oxidative addition and facilitate the subsequent steps. The ether oxygen, being a relatively soft donor, could be hemilabile, transiently dissociating to open a coordination site for incoming substrates, which can be a beneficial property in catalysis.[9]

Caption: Conceptual Suzuki-Miyaura cycle with 2-(2-Methoxyethyl)pyridine as a ligand.

Illustrative Protocol 3.1: Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and has not been optimized for 2-(2-Methoxyethyl)pyridine. It serves as a starting point for methodology development.

-

Catalyst Pre-formation (Optional): In a glovebox, stir Pd(OAc)₂ (1 mol%) with 2-(2-Methoxyethyl)pyridine (2.2 mol%) in anhydrous dioxane for 30 minutes to form the active catalyst complex.

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 eq), the boronic acid or ester (1.2 mmol, 1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 eq).

-

Reagent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add the pre-formed catalyst solution or add Pd(OAc)₂ (1 mol%) and 2-(2-Methoxyethyl)pyridine (2.2 mol%) directly, followed by anhydrous solvent (e.g., dioxane, toluene, or DMF, ~0.2 M).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Application as a Pharmaceutical Building Block

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[2] Its presence can influence a molecule's polarity, basicity, and ability to engage in hydrogen bonding and π-stacking interactions with biological targets.

The 2-(2-methoxyethyl)pyridine structure itself constitutes the entirety of the veterinary drug Metyridine, demonstrating its inherent biological activity.[1] As a fragment for incorporation into more complex drug candidates, it offers several advantageous features:

-

Modulation of Physicochemical Properties: The methoxyethyl side chain can improve solubility and modify the lipophilicity of a parent molecule.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic cleavage than an ester or amide bond.

-

Vectorial Interactions: The combination of a hydrogen bond acceptor (pyridine nitrogen) and a flexible, lipophilic side chain can be optimized for specific binding pockets in target proteins.

Safety and Handling

No specific safety data sheet for 2-(2-Methoxyethyl)pyridine is widely available. However, based on data for structurally similar compounds like pyridine and 2-(2-hydroxyethyl)pyridine, the following precautions are advised:

-

Hazards: Likely to be a flammable liquid.[11] Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[12]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

Conclusion

2-(2-Methoxyethyl)pyridine is a readily synthesizable molecule with a confirmed history of biological activity. While its role as a reagent in modern organic synthesis is currently under-documented, its structural characteristics strongly suggest its potential as a valuable N,O-bidentate ligand for transition metal catalysis. The protocols and mechanistic discussions provided herein offer a foundation for researchers to explore its utility in reactions such as Suzuki-Miyaura coupling and other cross-coupling transformations. Furthermore, its identity as the drug Metyridine underscores its significance as a bioactive scaffold and a promising building block for future drug discovery programs.

References

- Ash, M. L., & Pews, R. G. (1981). The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry, 18(5), 1045-1046.

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved January 30, 2026, from [Link]

- Eureka | Patsnap. (n.d.). Method for synthesizing and preparing 2-vinyl pyridine.

- U.S. Patent No. 4,221,913. (1980). Preparation of 2-(Chloromethyl)pyridine.

- International Publication No. WO 2005/063768 A1. (2005). Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.

-

Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved January 30, 2026, from [Link]

- Stahl, S. S., et al. (2014). Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions. Journal of the American Chemical Society, 136(14), 5469–5481.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66991, 2-(2-Methoxyethyl)pyridine. Retrieved January 30, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441350, Metyrosine. Retrieved January 30, 2026, from [Link].

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved January 30, 2026, from [Link].

-

Chemistry Steps. (n.d.). Synthesis of Pethidine aka Meperidine. Retrieved January 30, 2026, from [Link].

- Chinese Patent No. CN 104974077 A. (2015). Synthetic method of 2-chloromethylpyridinehydrochloride.

-

Nature Communications. (2024). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Retrieved January 30, 2026, from [Link].

-

ResearchGate. (2025). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved January 30, 2026, from [Link].

- U.S. Patent No. 3,824,242. (1974). Synthesis of meperidine.

-

Semantic Scholar. (2024). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Retrieved January 30, 2026, from [Link].

- Chinese Patent No. CN 104016905 A. (2014). Method for preparing 2-vinylpyridine.

-

ResearchGate. (2025). Synthesis of morphine‐[N‐methyl‐14C]‐6‐β‐D‐glucuronide. Retrieved January 30, 2026, from [Link].

- ACS Publications. (2022). Pd(II)

-

Semantic Scholar. (2024). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Retrieved January 30, 2026, from [Link].

-

YouTube. (2020). Synthesis of Demerol. Retrieved January 30, 2026, from [Link].

-

The Good Scents Company. (n.d.). 2-(2-hydroxyethyl) pyridine. Retrieved January 30, 2026, from [Link].

-

ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved January 30, 2026, from [Link].

-

RSC Publishing. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved January 30, 2026, from [Link].

-

PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved January 30, 2026, from [Link].

Sources

- 1. 2-(2-Methoxyethyl)pyridine | C8H11NO | CID 66991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2-Methoxyethyl)pyridine - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]

- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 6. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 7. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

The Strategic Utility of 2-(2-Methoxyethyl)pyridine in Modern Pharmaceutical Synthesis

Introduction: The Versatile Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents due to its unique electronic properties, ability to engage in hydrogen bonding, and its capacity to serve as a bioisosteric replacement for a phenyl ring.[1] Its derivatives are integral to drugs spanning a wide range of indications, including antibacterial, anticancer, and anti-inflammatory agents.[2] Within this important class of heterocycles, 2-(2-Methoxyethyl)pyridine emerges as a particularly valuable building block, offering a masked hydroxyl functionality and a reactive pyridine core that can be strategically manipulated in the synthesis of complex pharmaceutical molecules.